3,3-Difluoro-4,4-Dimethyldihydro-2(3H)-Furanone
Description
3,3-Difluoro-4,4-dimethyldihydro-2(3H)-furanone is a fluorinated lactone derivative characterized by a five-membered furanone ring substituted with two fluorine atoms at the C3 position and two methyl groups at C2. This compound is structurally analogous to several bioactive lactones and furanones reported in natural products and synthetic chemistry.
Properties
Molecular Formula |
C6H8F2O2 |
|---|---|
Molecular Weight |
150.12 g/mol |
IUPAC Name |
3,3-difluoro-4,4-dimethyloxolan-2-one |
InChI |
InChI=1S/C6H8F2O2/c1-5(2)3-10-4(9)6(5,7)8/h3H2,1-2H3 |
InChI Key |
SYUIMMNLIDUFNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=O)C1(F)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-4,4-Dimethyldihydro-2(3H)-Furanone typically involves the introduction of fluorine atoms into a furanone framework. Common synthetic routes may include:
Fluorination Reactions: Using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms.
Cyclization Reactions: Forming the furanone ring through cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable and cost-effective processes. This may include:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety.
Catalytic Processes: Employing catalysts to improve reaction yields and selectivity.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-4,4-Dimethyldihydro-2(3H)-Furanone can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, hydrocarbons.
Substitution Products: Various substituted furanones with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-4,4-Dimethyldihydro-2(3H)-Furanone depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors and modulating their activity.
Signal Transduction Pathways: Affecting cellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Notes:
- Fluorination at C3 in the target compound replaces the hydroxyl group in pantolactone, likely enhancing lipophilicity and metabolic stability, which is critical for pharmaceutical applications .
- The absence of hydroxyl groups in the target compound may reduce its role as a flavorant compared to 4-hydroxy-2,5-dimethyl-3(2H)furanone, which has a high FD factor (2187) in caramelized foods .
Physicochemical and Functional Differences
- Thermal Stability: Fluorinated lactones (e.g., target compound) typically exhibit higher thermal stability than hydroxylated analogues due to stronger C-F bonds. For instance, 3-hydroxy-4,4-dimethyldihydro-2(3H)-furanone degrades during high-temperature processing in sugarcane syrup, whereas fluorinated variants may persist .
- Aroma Contribution: Hydroxylated furanones (e.g., dihydro-5-pentyldihydro-2(3H)-furanone) contribute to coconut/peach aromas in foods, while fluorinated derivatives are unlikely to participate in Maillard reactions or flavor formation .
- Biological Activity: Alkyl-substituted furanones (e.g., 3,3-diethyl-5-imidazolylmethyl-2(3H)-furanone) show receptor subtype selectivity, suggesting that the target compound’s fluorination could modulate affinity for biological targets like enzymes or ion channels .
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